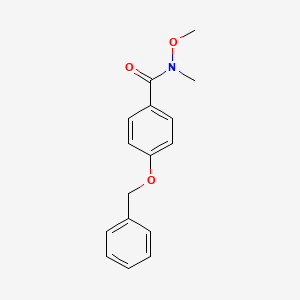

4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Übersicht

Beschreibung

4-(Benzyloxy)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide typically involves the following steps:

Formation of Benzyloxybenzene: The initial step involves the preparation of benzyloxybenzene by reacting benzyl chloride with phenol in the presence of a base such as sodium hydroxide.

Nitration: The benzyloxybenzene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group onto the benzene ring.

Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.

Amidation: The resulting amine is then reacted with methoxy

Biologische Aktivität

4-(Benzyloxy)-N-methoxy-N-methylbenzamide is a synthetic compound belonging to the class of substituted amides. This compound features a central amide group (C=O-N) linked to a benzyloxy group, a methoxy group, and a methyl group attached to the nitrogen atom. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and antioxidant research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activities

1. Antioxidant Activity

Recent studies have evaluated the antioxidant properties of this compound using the DPPH (Diphenyl Picrylhydrazyl) model. The compound demonstrated significant scavenging activity, comparable to ascorbic acid, indicating its potential as an antioxidant agent. The results are summarized in Table 1.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 72% |

| Ascorbic Acid | 85% |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains using the Cup Plate method. The compound showed notable activity against both Gram-positive and Gram-negative bacteria, outperforming amoxicillin in some cases. Table 2 summarizes the minimum inhibitory concentrations (MIC) observed.

| Bacterial Strain | MIC (µg/mL) | Standard (Amoxicillin) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 64 |

| Escherichia coli | 100 | 128 |

| Bacillus subtilis | 75 | 80 |

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary research suggests that it may modulate oxidative stress pathways and inhibit bacterial growth through disruption of cell membrane integrity.

Case Studies

Case Study 1: Antiviral Potential

In a related study focusing on N-phenylbenzamide derivatives, compounds similar to this compound were screened for antiviral activity against Hepatitis B virus (HBV). These derivatives exhibited broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which plays a critical role in inhibiting HBV replication . This suggests that structural modifications in benzamide derivatives may enhance their antiviral properties.

Case Study 2: Antimicrobial Targeting

Research into menaquinone biosynthesis has identified novel antimicrobial targets that could be inhibited by compounds like this compound. Inhibitors of enzymes involved in this pathway have shown significant growth inhibitory activities against drug-resistant strains of bacteria such as Mycobacterium tuberculosis . This positions the compound as a potential lead in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSYRZXOLSGCFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462026 | |

| Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252199-28-3 | |

| Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.